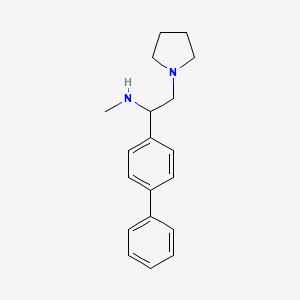

![molecular formula C13H11N3O2S B1270932 2-[2-(2-氨基-1,3-噻唑-4-基)乙基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 91902-14-6](/img/structure/B1270932.png)

2-[2-(2-氨基-1,3-噻唑-4-基)乙基]-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

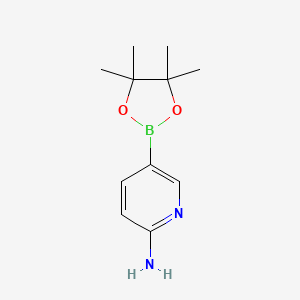

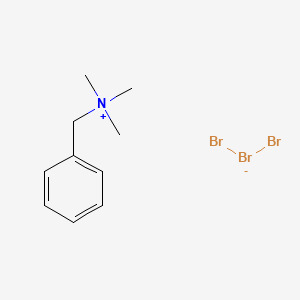

The compound “2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic amine and is the beginning reagent for the synthesis of many pharmaceutical and agricultural related compounds . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative was also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains an isoindole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring .Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions, given its complex structure and the presence of multiple functional groups. For instance, the amino group on the thiazole ring could potentially participate in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the thiazole ring could potentially make the compound more polar, affecting its solubility in different solvents .科学研究应用

抗菌活性

噻唑衍生物,例如所讨论的化合物,已被发现具有抗菌活性 。 这使得它们有可能用于开发新的抗菌药物。

抗逆转录病毒活性

一些噻唑衍生物已被用于抗逆转录病毒药物,如利托那韦 。 这表明在治疗艾滋病毒/艾滋病等疾病方面有潜在的应用。

抗真菌活性

噻唑衍生物也已被用于抗真菌药物,如阿巴芬净 。 这表明在治疗真菌感染方面有潜在的应用。

抗癌活性

噻唑衍生物已显示出抗癌活性 。 例如,噻唑呋喃是一种噻唑衍生物,已被用于癌症治疗 。

抗炎活性

噻唑衍生物已被用于抗炎药物,如美洛昔康 。 这表明在治疗炎症性疾病方面有潜在的应用。

抗阿尔茨海默病活性

噻唑衍生物在治疗阿尔茨海默病方面已显示出潜力 。 这表明在神经退行性疾病领域有潜在的应用。

抗高血压活性

噻唑衍生物在治疗高血压方面已显示出潜力 。 这表明在心血管疾病领域有潜在的应用。

抗氧化和保肝活性

噻唑衍生物已显示出抗氧化和保肝活性 。 这表明在治疗肝脏疾病和与氧化应激相关的疾病方面有潜在的应用。

作用机制

Target of Action

Similar compounds with a 2-aminothiazole scaffold have been reported to have a broad range of targets due to their diverse therapeutic roles . These targets can include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

For instance, some 2-aminothiazole derivatives have been found to inhibit enzymes, block receptors, or disrupt protein function .

Biochemical Pathways

Compounds with a 2-aminothiazole scaffold are known to influence a wide range of biochemical pathways due to their diverse therapeutic roles . These can include pathways related to inflammation, cancer, bacterial and fungal infections, and more.

Result of Action

Compounds with a 2-aminothiazole scaffold have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

生化分析

Biochemical Properties

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The thiazole ring in the compound is known to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are essential for carbohydrate metabolism . Additionally, the isoindole moiety may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The stability and effects of 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing inflammation .

Dosage Effects in Animal Models

In animal models, the effects of 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione vary with dosage. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, which play a key role in carbohydrate metabolism . This compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its biochemical effects .

属性

IUPAC Name |

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJHMCHPQLPJGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364150 |

Source

|

| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91902-14-6 |

Source

|

| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)

![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)